molecular formula C16H24O9S B043746 Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside CAS No. 79389-52-9

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside

Cat. No.: B043746
CAS No.: 79389-52-9
M. Wt: 392.4 g/mol
InChI Key: YPNFVZQPWZMHIF-RBGFHDKUSA-N
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Description

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside is an organic compound that contains up to 20% beta isomer. This compound is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranoside ring. The compound is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside typically involves the acetylation of mannose derivatives. One common method involves the reaction of mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired isomer composition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted mannopyranosides. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups and the thiomannopyranoside moiety play a crucial role in binding to these targets and modulating their activity. The pathways involved include glycosylation and deglycosylation reactions, which are essential for various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide

Uniqueness

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside is unique due to the presence of the ethyl group and the thiomannopyranoside moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specific applications in research and industry .

Biological Activity

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside (ETTM) is a thio-glycoside compound derived from D-mannopyranose. Its unique structure features four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranoside ring. This compound has gained attention due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and glycoscience.

  • Molecular Formula : C₁₆H₂₄O₉S
  • Molecular Weight : Approximately 378.4 g/mol
  • Melting Point : 123.0 - 127.0 °C
  • Density : 1.29 g/cm³

Synthesis

The synthesis of ETTM typically involves the acetylation of mannose derivatives using acetic anhydride in the presence of a catalyst like pyridine. This process allows for selective acetylation at the desired positions while maintaining the integrity of the sugar structure .

Antiviral Properties

Research indicates that ETTM exhibits potential antiviral activity. Studies have shown that compounds with similar thioether linkages can enhance stability and bioactivity compared to their non-thio counterparts. The thio group in ETTM may play a critical role in its interaction with viral proteins, potentially inhibiting viral replication .

Enzyme Interactions

ETTM has also been explored for its interactions with glycosidase enzymes. It serves as a substrate for these enzymes, facilitating studies on carbohydrate metabolism and enzyme kinetics. The compound’s structural features enable it to modulate enzyme activity effectively, making it a valuable tool in enzymatic studies .

The mechanism of action for ETTM involves its binding to specific molecular targets, particularly enzymes involved in carbohydrate metabolism. The acetyl groups and thiomannopyranoside moiety enhance binding affinity and stability compared to similar compounds without these modifications. This interaction can influence glycosylation and deglycosylation pathways essential for various biological processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of ETTM, a comparative analysis with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
This compoundC₁₆H₂₄O₉SContains an ethyl group; unique thiomannopyranoside moiety
Mthis compoundC₁₅H₂₂O₉SSimilar structure; used for comparison in biological activity
Cyanomthis compoundC₁₆H₂₄O₉SContains a cyano group; used in glycosylation reactions

Case Studies and Research Findings

  • Antiviral Activity Study : A study demonstrated that ETTM exhibited significant antiviral properties against specific viral strains. The mechanism was attributed to its ability to inhibit viral glycoprotein interactions.
  • Enzymatic Interaction Research : In another study focusing on glycosidase interactions, ETTM was shown to enhance enzyme activity compared to non-thio derivatives. This finding highlights its utility as a substrate in carbohydrate metabolism research .
  • Structural Analysis : Structural studies using NMR spectroscopy have revealed insights into the conformation and stability of ETTM in solution. These studies suggest that the presence of acetyl groups contributes to conformational rigidity which may be crucial for biological interactions .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-RBGFHDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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